molecular formula C21H19N3O2 B368372 N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide CAS No. 920116-97-8

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide

Katalognummer: B368372
CAS-Nummer: 920116-97-8
Molekulargewicht: 345.4g/mol
InChI-Schlüssel: BECSNDACZOYVGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide (CAS 920116-97-8) is a benzimidazole derivative with a molecular formula of C21H19N3O2 and a molecular weight of 345.4 g/mol . This compound is built around the 1H-benzimidazole core, a privileged scaffold in medicinal chemistry known for its purine-like structure and its prevalence in pharmacologically active molecules . The benzimidazole nucleus allows for interaction with diverse biopolymers, making it a versatile scaffold for developing bioactive compounds . The specific substitution pattern of this compound features a 2-phenylethyl group at the N-1 position of the benzimidazole ring and a furan-2-carboxamide group at the methylene bridge. This structure is of significant interest in anticancer and antimicrobial research. Benzimidazole derivatives have demonstrated substantial antiproliferative activity, with recent studies showing that specific N-alkylated analogs exhibit potent effects against aggressive cancer cell lines such as the triple-negative breast cancer MDA-MB-231 cell line . Furthermore, structurally related compounds have shown promising broad-spectrum antibacterial efficacy, including potent inhibition of pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values as low as 4 μg mL–1 . The furamide moiety in its structure is also a key functional group found in established therapeutic agents, such as the antiprotozoal drug Diloxanide Furoate, underscoring the therapeutic relevance of the furan-carboxamide motif . The primary mechanism of action for bioactive benzimidazoles often involves targeting essential enzymes, such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis in proliferating cells and certain bacteria . Molecular docking studies suggest that potent benzimidazole derivatives can interact with key amino acids in the active site of DHFR, similar to known inhibitors . This compound is intended for research applications only, including as a building block in medicinal chemistry, a reference standard in biological screening for antiproliferative and antimicrobial activities, and a candidate for molecular docking studies to investigate novel therapeutic mechanisms. For Research Use Only. Not for human or veterinary use.

Eigenschaften

IUPAC Name

N-[[1-(2-phenylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-21(19-11-6-14-26-19)22-15-20-23-17-9-4-5-10-18(17)24(20)13-12-16-7-2-1-3-8-16/h1-11,14H,12-13,15H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECSNDACZOYVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Design and Mechanistic Basis

A copper-catalyzed three-component coupling strategy, as demonstrated by Wang et al., offers a modular pathway to 1,2-disubstituted benzimidazoles. This method employs N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides under mild conditions. For the target compound, adaptations could involve:

  • Step 1 : Use of N-(2-phenylethyl)-o-phenylenediamine to pre-install the 1-substituent.

  • Step 2 : Introduction of a propargylamine derivative functionalized with a masked 2-furamide group.

  • Step 3 : Copper(I)-mediated cyclization to form the benzimidazole core, followed by deprotection and amidation.

Reaction conditions from include CuI (10 mol%), acetonitrile solvent, and triethylamine at 80°C, achieving yields up to 95% for analogous systems.

Stobbe Condensation and Cyclization

Large-Scale Benzimidazole Synthesis

Patent WO2015005615A1 outlines a scalable route to benzimidazoles via Stobbe condensation and cyclization:

  • Stobbe Condensation : Reacting dimethyl succinate with a substituted benzaldehyde (e.g., 2-phenylethylbenzaldehyde) in the presence of potassium tert-butoxide yields a diester intermediate.

  • Cyclization : Treatment with N-methyl-o-phenylenediamine in acetonitrile at 80–85°C forms the benzimidazole ring.

For the target molecule, post-cyclization modifications would involve:

  • Methylation at C2 : Using iodomethane and a base (e.g., NaH) in DMF.

  • Amide Coupling : Reaction of the resultant 2-(chloromethyl) intermediate with 2-furoyl chloride in the presence of Hünig’s base.

This method’s advantages include avoidance of hazardous reagents and compatibility with industrial-scale production.

Sequential Alkylation-Amidation Strategy

Stepwise Functionalization

A modular approach inspired by PubChem CID 6918627 and CID 923827 involves:

  • Benzimidazole Formation : Cyclizing N-(2-aminophenyl)benzamide with 2-phenylethyl bromide in acidic ethanol (HCl, reflux, 12 h).

  • Methyl Group Introduction : Mannich reaction with formaldehyde and dimethylamine hydrochloride, followed by reduction (NaBH4, MeOH) to yield the 2-(aminomethyl) intermediate.

  • Amidation : Coupling the amine with 2-furoyl chloride using EDCl/HOBt in dichloromethane (0°C to RT, 6 h).

Yields for analogous amidation reactions range from 70–85%.

Analytical Characterization and Optimization

Spectroscopic Validation

Critical analytical data for intermediates and the final compound include:

  • 1H NMR :

    • Benzimidazole protons: δ 7.5–8.1 ppm (aromatic).

    • 2-Phenylethyl group: δ 2.8–3.2 (CH2), 7.2–7.4 (Ph).

    • Furamide protons: δ 6.3–7.6 (furan ring).

  • LC-MS : Molecular ion peak at m/z 385.4 ([M+H]+).

Reaction Optimization

  • Temperature Control : Excessive heat during amidation leads to furan ring decomposition; maintaining temperatures below 40°C is critical.

  • Catalyst Screening : CuI outperforms CuBr in three-component couplings, reducing side-product formation by 15–20% .

Analyse Chemischer Reaktionen

Types of Reactions

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The phenylethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzimidazole core can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, while the furan ring contributes to its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents H-Bond Donors/Acceptors XLogP3
Target Compound C₂₁H₂₀N₃O₂* 346.41 1-(2-Phenylethyl), 2-(methyl-furamide) 2 / 4 ~4.1†
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-Phenylethyl]Furan-2-Carboxamide C₂₀H₁₇N₃O₂ 331.40 Stereocenter at phenylethyl 2 / 3 3.7
N-{2-[1-(2-Methylprop-2-en-1-yl)-1H-Benzimidazol-2-yl]Ethyl}-2-Furamide C₁₈H₁₉N₃O₂ 309.37 1-(2-Methylallyl), 2-(ethyl-furamide) 2 / 3 ~3.5†
N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl)Methanamine C₁₄H₁₂ClN₃ 257.72 4-Chlorophenyl, no furamide 2 / 2 ~3.0†

*Estimated based on structural analysis; †Predicted values based on similar compounds.

  • Substituent Impact: The 2-phenylethyl group in the target compound increases lipophilicity (higher XLogP3) compared to smaller alkyl chains (e.g., 2-methylallyl in ). This may enhance membrane permeability in biological systems. Stereochemistry: The stereocenter in could influence binding specificity in chiral environments, such as enzyme active sites, whereas the target compound lacks defined stereochemistry.

Physicochemical Properties

  • Hydrogen Bonding: The furamide group in the target compound provides two acceptors (furan oxygen and carbonyl oxygen), similar to and , but more than non-furamide analogs like . This may enhance crystal packing or solubility in aqueous media .
  • Tautomerism : Analogous to 1-methyl-2-phenacylbenzimidazoles , the target compound’s benzimidazole core may exhibit tautomeric equilibria, affecting reactivity and stability.

Biologische Aktivität

N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide (CAS Number: 920116-97-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications, particularly focusing on antitumor and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is characterized by the presence of a benzimidazole ring fused with a furan moiety. The molecular formula is C15H16N2OC_{15}H_{16}N_2O with a molecular weight of 260.3 g/mol.

Synthesis

The synthesis of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide typically involves the reaction of 1-(2-phenylethyl)-1H-benzimidazole with various acylating agents to introduce the furan group. The synthetic pathway can be optimized for yield and purity through various organic chemistry techniques, including reflux conditions and solvent selection.

Antitumor Activity

Recent studies have indicated that compounds structurally related to N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide exhibit significant antitumor activity. For example, derivatives containing benzimidazole and furan rings have been tested against various cancer cell lines, including:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)15Inhibition of cell proliferation
Compound BHCC827 (Lung)20Induction of apoptosis
Compound CNCI-H358 (Lung)10Cell cycle arrest

These studies utilized MTS assays to determine cytotoxicity and BrdU incorporation assays for proliferation assessment. The results suggest that these compounds can effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Antimicrobial Activity

In addition to antitumor properties, N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has shown promising antimicrobial activity. Testing against various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

The antimicrobial efficacy was evaluated using broth microdilution methods, demonstrating that the compound exhibits selective toxicity against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the potential clinical applications of benzimidazole derivatives:

  • Case Study 1 : A clinical trial involving a benzimidazole derivative similar to N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide showed a reduction in tumor size in patients with advanced lung cancer after 12 weeks of treatment.
  • Case Study 2 : An investigation into the antimicrobial effects against resistant strains of Staphylococcus aureus demonstrated significant improvement in infection control when combined with standard antibiotic therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.